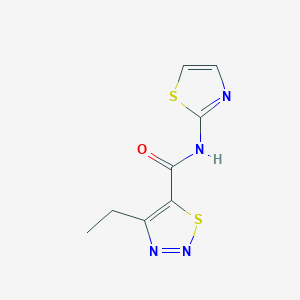

4-ethyl-N-(1,3-thiazol-2-yl)thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-N-(1,3-thiazol-2-yl)thiadiazole-5-carboxamide” is a compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using IR, 1H NMR, and 13C NMR spectroscopy . The IR spectrum reveals the presence of NH, Ar-CH, C=N, and C=S functional groups. The 1H NMR spectrum provides information about the hydrogen atoms in the molecule, and the 13C NMR spectrum provides information about the carbon atoms .Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis and biological activity exploration of compounds related to 4-ethyl-N-(1,3-thiazol-2-yl)thiadiazole-5-carboxamide have been subjects of interest within the field of medicinal chemistry. For example, a study by Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties integrated with thiadiazole and other heterocyclic frameworks. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, revealing some with good to moderate antimicrobial effects against various microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Molluscicidal Properties

Another area of application includes the exploration of thiazole derivatives for their molluscicidal properties, as investigated by El-bayouki and Basyouni (1988). Their research involved the synthesis of thiazolo[5,4-d]pyrimidines showing activity against snails, which are intermediate hosts for schistosomiasis, suggesting these compounds' potential in controlling this parasitic disease (El-bayouki & Basyouni, 1988).

Synthesis Techniques and Characterization

The chemical synthesis and characterization of related compounds further highlight the adaptability of thiadiazole derivatives in various scientific research contexts. Li-jua (2015) reported the design and synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing methodologies for constructing thiadiazole compounds with potential applications in material science or pharmaceuticals (Li-jua, 2015).

Anticancer Potential

Investigations into the anticancer potential of thiadiazole derivatives also constitute a significant area of research. Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives, assessing their anticancer activity against the HepG-2 cell line. Some compounds exhibited promising IC50 values, indicating their potential as anticancer agents and the relevance of the thiadiazole scaffold in designing new therapeutic molecules (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Agricultural Applications

The agricultural sector also benefits from research on thiadiazole derivatives. Chen, Li, and Han (2000) explored the fungicidal activity of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani, a pathogen causing rice sheath blight. Their findings point to the potential of such compounds in developing new fungicides to protect crops from diseases, underscoring the versatility of thiadiazole derivatives in various scientific domains (Chen, Li, & Han, 2000).

Properties

IUPAC Name |

4-ethyl-N-(1,3-thiazol-2-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS2/c1-2-5-6(15-12-11-5)7(13)10-8-9-3-4-14-8/h3-4H,2H2,1H3,(H,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWGYCNDTKOPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2431420.png)

![4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431421.png)

![1-(4-ethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431425.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2431428.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2431432.png)

![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431438.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2431443.png)